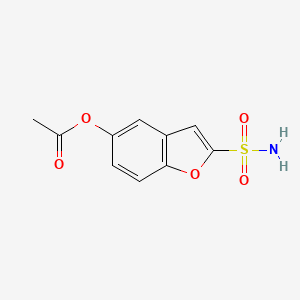![molecular formula C13H16N2O B13862554 7-benzyl-4,7-Diazaspiro[2.5]octan-8-one CAS No. 674791-91-4](/img/structure/B13862554.png)
7-benzyl-4,7-Diazaspiro[2.5]octan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-benzyl-4,7-Diazaspiro[2.5]octan-8-one: is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol It is characterized by a spirocyclic structure, which includes a diazaspiro ring system fused with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-benzyl-4,7-Diazaspiro[2.5]octan-8-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a benzyl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-benzyl-4,7-Diazaspiro[2.5]octan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 7-benzyl-4,7-Diazaspiro[2.5]octan-8-one is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .
Biology: Its structural features allow it to interact with various biological targets .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of 7-benzyl-4,7-Diazaspiro[2.5]octan-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows it to fit into binding pockets of proteins, influencing their function. The exact pathways involved depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
4,7-Diazaspiro[2.5]octan-8-one: This compound shares the diazaspiro ring system but lacks the benzyl group, resulting in different chemical and biological properties.
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione: This compound has a similar structure but includes additional functional groups, which can alter its reactivity and applications.
Uniqueness: 7-benzyl-4,7-Diazaspiro[2.5]octan-8-one is unique due to its combination of a spirocyclic ring system and a benzyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
674791-91-4 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
7-benzyl-4,7-diazaspiro[2.5]octan-8-one |
InChI |
InChI=1S/C13H16N2O/c16-12-13(6-7-13)14-8-9-15(12)10-11-4-2-1-3-5-11/h1-5,14H,6-10H2 |
InChI Key |
BWWCFQDGFRVAEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(=O)N(CCN2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13862476.png)
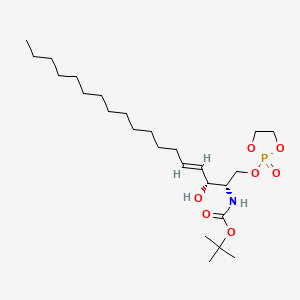
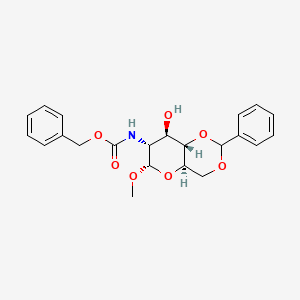

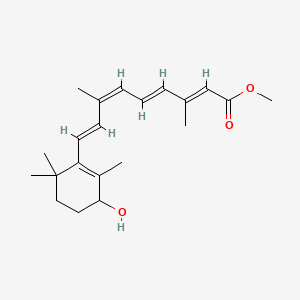
![N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B13862502.png)


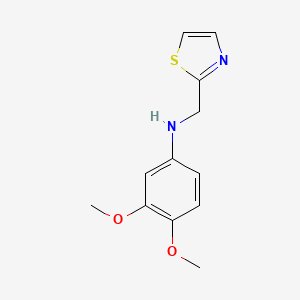
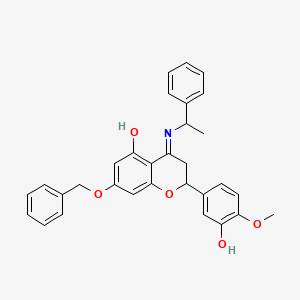
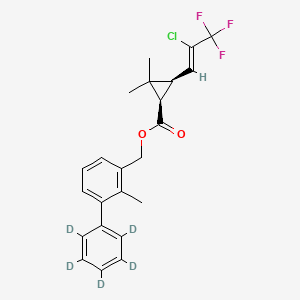
![methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B13862548.png)
![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone](/img/structure/B13862560.png)
